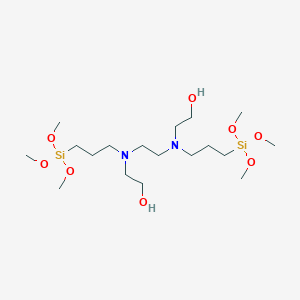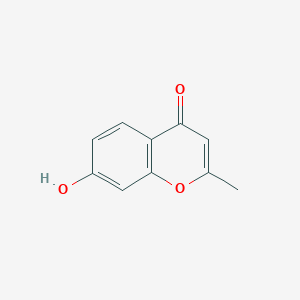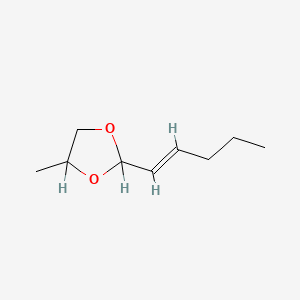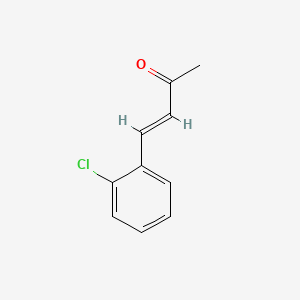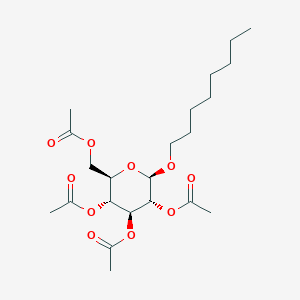
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate
説明
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate is a useful research compound. Its molecular formula is C22H36O10 and its molecular weight is 460.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Drug Delivery Systems
1-O-Octyl-beta-D-glucopyranoside 2,3,4,6-tetraacetate: has been investigated for its potential use in drug delivery systems, particularly in the formation of hybrid liposomes . These liposomes can be used to encapsulate drugs, enhancing their stability and delivery to targeted areas within the body . The compound’s ability to integrate with lipid bilayers makes it a promising candidate for creating thermo-responsive biohybrid vesicles . These vesicles can respond to temperature changes, which is crucial for controlled drug release .
Nanomedicine
In the realm of nanomedicine, this compound contributes to the development of nano-sized vesicles that can carry therapeutic agents. Its incorporation into lipid membranes can modify thermodynamic parameters, such as phase transition temperature and enthalpy change, which are essential for the stability and functionality of nanocarriers .
Biophysical Property Analysis
The biophysical properties of membranes composed of this compound, along with other lipids like DPPC and cholesterol, have been extensively studied. Understanding these properties is vital for biomedical applications, as they influence the behavior of hybrid systems at a molecular level .
Thermal and Morphological Studies
Thermal analysis: and morphological studies of lipid/sugar vesicles containing this compound provide insights into their stability and structure. Such studies are fundamental in assessing the suitability of these vesicles for biomedical applications, including their potential use as carriers for anti-inflammatory drugs like ibuprofen .
Biohybrid Material Development
The compound is also used in the creation of biohybrid materials . These materials combine the versatile properties of lipids with polymers, proteins, and sugars, leading to improved capabilities for various biomedical applications .
Solubilization and Lysis Solutions
It serves as a component in lysis and solubilization solutions for the preparation of bacterial lipoproteins and other biological materials. This application is crucial for the study of protein interactions and the preparation of samples for biochemical assays .
Analytical Chemistry
In analytical chemistry, the compound is used for the preparation of mitochondrial extracts and as part of the deglycolysation process. These processes are important for the study of cellular metabolism and the analysis of complex biological systems .
Synthesis of Disaccharides
Lastly, it is utilized in the synthesis of disaccharides and derivatives like D-glucose 6-phosphate . These synthesized compounds are valuable for studying enzyme substrates and for the preparation of anionic surfactants .
特性
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-octoxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H36O10/c1-6-7-8-9-10-11-12-27-22-21(31-17(5)26)20(30-16(4)25)19(29-15(3)24)18(32-22)13-28-14(2)23/h18-22H,6-13H2,1-5H3/t18-,19-,20+,21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGLREVZONTJLS-QMCAAQAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H36O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240135 | |
| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3R,4S,5R,6R)-2-(Acetoxymethyl)-6-(octyloxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | |
CAS RN |
38954-67-5 | |
| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=38954-67-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | β-D-Glucopyranoside, octyl, 2,3,4,6-tetraacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



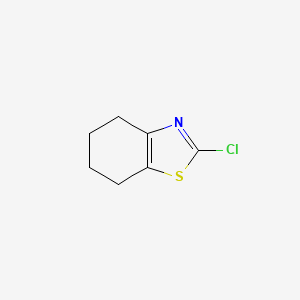
![2,6-Diaminohexanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid](/img/structure/B1588708.png)
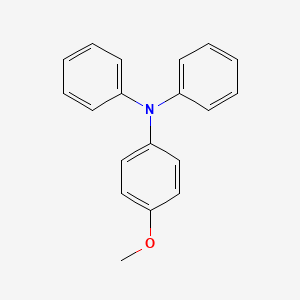
![R-Alpine-Borane;B-Isopinocampheyl-9-borabicyclo[3.3.1]nonane](/img/structure/B1588712.png)

